N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
Description
N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is a chemical compound with the molecular formula C22H25N3OS It is known for its unique structure that combines a quinazoline ring with a sulfanylacetamide group
Properties
Molecular Formula |
C22H25N3OS |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-butyl-2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H25N3OS/c1-3-5-13-23-20(26)15-27-22-18-14-16(4-2)11-12-19(18)24-21(25-22)17-9-7-6-8-10-17/h6-12,14H,3-5,13,15H2,1-2H3,(H,23,26) |
InChI Key |
CHOADIKFIANSRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)CC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide typically involves the reaction of 6-ethyl-2-phenyl-4-quinazolinethiol with N-butyl-2-bromoacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antitumor Activity
Research has indicated that compounds similar to N-butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide exhibit significant antitumor properties. Quinazoline derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that quinazoline-based compounds can inhibit specific kinases involved in cancer progression, making them promising candidates for cancer therapy .
2. Antimicrobial Properties
Various derivatives of quinazoline, including those related to this compound, have been investigated for their antimicrobial activities. These compounds have shown efficacy against a range of bacterial and fungal pathogens, suggesting their potential use in treating infections .
Pharmacological Applications
1. Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Quinazoline derivatives have been studied for their effects on neurotransmitter systems, particularly as inhibitors of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters, potentially benefiting conditions like depression and anxiety .
2. Cardiovascular Health
Research has also explored the impact of similar compounds on cardiovascular health, particularly their ability to modulate cholesterol levels and improve lipid profiles. Some studies suggest that quinazoline derivatives may enhance high-density lipoprotein (HDL) cholesterol activity, which is beneficial for cardiovascular health .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Godhani et al., 2016 | Investigate antituberculosis activity | Compounds showed significant inhibition against Mycobacterium tuberculosis. |
| Al-Suwaidan et al., 2017 | Evaluate antitumor effects | Notable reduction in tumor cell viability in treated groups. |
| Deshmukh & Dhongade, 2004 | Assess lipid-modulating effects | Improved HDL cholesterol levels observed with specific quinazoline derivatives. |
Mechanism of Action
The mechanism of action of N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by forming reversible covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-2-[(6-methyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
- N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)thio]acetamide
Uniqueness
N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic efficacy, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3OS |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | 2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanyl-N-butylacetamide |
| InChI | InChI=1S/C21H23N3OS/c1-3-12... |
| Canonical SMILES | CCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)CC)C3=CC=CC=C3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes associated with cancer progression and inflammation.
- Receptor Binding : Its quinazoline core allows for binding to various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
- Enhanced Bioavailability : The sulfanyl group may enhance the compound's binding affinity and specificity, improving its pharmacokinetic properties.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colon cancer) cells.
Case Study Findings :
A study conducted by researchers revealed that the compound exhibited an IC50 value of approximately 22 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Preclinical models suggest that it can reduce inflammation markers in vivo, potentially through the inhibition of pro-inflammatory cytokines.
Research Data :
In a controlled animal study, administration of this compound resulted in a significant decrease in TNF-alpha levels, demonstrating its efficacy as an anti-inflammatory agent .
Antibacterial Activity
Preliminary studies have indicated that this quinazoline derivative possesses antibacterial properties against Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 44 |
| Bacillus subtilis | 180 |
These findings suggest potential applications in treating bacterial infections resistant to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
